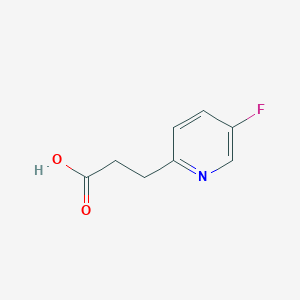

3-(5-Fluoropyridin-2-yl)propanoic acid

Description

3-(5-Fluoropyridin-2-yl)propanoic acid is a fluorinated heterocyclic carboxylic acid featuring a pyridine ring substituted with a fluorine atom at the 5-position and a propanoic acid side chain at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

3-(5-fluoropyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C8H8FNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4H2,(H,11,12) |

InChI Key |

MHRIQZINNCFUCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1F)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Fluoropyridine Derivatives with Bromopropanoic Acid

A common strategy involves nucleophilic substitution of a halogenated fluoropyridine intermediate with 3-bromopropanoic acid under basic conditions, typically using potassium carbonate as a base in acetonitrile solvent at elevated temperatures (60–80 °C). This reaction forms the propanoic acid side chain attached to the fluoropyridine ring.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| (i) | 5-Fluoropyridin-2-yl halide, 3-bromopropanoic acid, K2CO3, MeCN, 60–80 °C, 14 h | Alkylation to form 3-(5-fluoropyridin-2-yl)propanoic acid intermediate |

| (ii) | Acidification with HCl to pH 2–4 | Protonation and isolation of acid form |

| (iii) | Purification by preparative HPLC (acetonitrile/water gradient with 0.1% TFA) | Pure this compound |

This method is supported by analogous procedures for related benzoxazole derivatives and fluoropyridine compounds.

Catalytic Coupling and Boronate Ester Intermediates

In some synthetic schemes, palladium-catalyzed borylation of halogenated fluoropyridine derivatives followed by oxidative conversion to phenols is used as a precursor step to install substituents on the pyridine ring before alkylation. This approach allows for functional group diversification and improved regioselectivity.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| (i) | Halogenated fluoropyridine, bis(pinacolato)diboron, Pd catalyst | Formation of boronate ester intermediate |

| (ii) | Oxidation with hydrogen peroxide | Conversion to phenol derivative |

| (iii) | Mitsunobu or alkylation with bromides | Installation of alkoxy or other substituents |

This method is more complex but allows for tailored functionalization prior to propanoic acid side chain introduction.

Stereoselective Synthesis of Chiral Amino Acid Derivatives

For the chiral analogues such as (3R)- or (3S)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid, enantioselective synthesis involves:

- Use of chiral starting materials or catalysts

- Controlled addition of amino groups to the propanoic acid backbone

- Purification by chiral HPLC techniques

These methods require stringent control of reaction parameters (temperature, pH, concentration) and often employ advanced organic synthesis techniques such as asymmetric catalysis or chiral auxiliaries.

| Parameter | Typical Conditions |

|---|---|

| Temperature | Room temperature to 80 °C |

| Solvent | Ethanol, methanol, or aqueous mixtures |

| Purification | Preparative HPLC with chiral stationary phases |

| Yield | Variable, often optimized for >70% |

These approaches are documented for both (3R)- and (3S)- enantiomers, highlighting their relevance in medicinal chemistry research.

Purification Techniques

Purification of this compound and its derivatives is typically achieved by preparative high-performance liquid chromatography (HPLC) using gradients of acetonitrile and water with trifluoroacetic acid (TFA) as an additive to improve peak shape and compound stability.

| Purification Parameter | Typical Conditions |

|---|---|

| Column type | C18 reverse phase |

| Mobile phase | Acetonitrile/water gradient (45–55%) with 0.1% TFA |

| Flow rate | 10–20 mL/min |

| Detection | UV absorbance at 254 nm |

| Yield after purification | 20–100% depending on synthesis step |

This method ensures high purity suitable for biological testing and further synthetic applications.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation with 3-bromopropanoic acid | 5-fluoropyridin-2-yl halide, K2CO3, MeCN, 60–80 °C | Straightforward, moderate to good yield | Requires halogenated intermediate |

| Palladium-catalyzed borylation and oxidation | Pd catalyst, bis(pinacolato)diboron, H2O2 | Enables functional group diversification | Multi-step, more complex |

| Enantioselective synthesis | Chiral catalysts or auxiliaries, ethanol/MeOH, chiral HPLC | Produces chiral amino acid derivatives | Requires precise control, costly |

| Purification | Preparative HPLC with acetonitrile/water + 0.1% TFA | High purity product | Instrumentation required |

Research Findings and Challenges

- The fluorine substitution on the pyridine ring significantly influences the compound’s chemical reactivity and biological activity, making the synthesis of pure and stereochemically defined products crucial.

- Challenges include controlling regioselectivity during halogenation and alkylation steps and achieving high enantiomeric excess in chiral syntheses.

- Safety considerations are important due to the potential irritant nature of fluorinated intermediates and the use of strong acids and bases during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(5-Fluoropyridin-2-yl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Heterocycles

3-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic Acid (CAS: 6214-60-4)

- Structure: Pyrimidine ring with 5-fluoro and 2,4-dioxo groups; propanoic acid side chain.

- Key Differences: Replaces pyridine with a dihydropyrimidine-dione core.

- Applications: Potential use in oncology due to structural similarity to 5-fluorouracil .

Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate

- Structure: Ester derivative with an amino group at the 2-position of the fluoropyridine ring.

- Likely serves as a prodrug or intermediate in synthesis .

Aromatic and Heterocyclic Propanoic Acid Derivatives

3-(5-Phenyl-2-furyl)propanoic Acid (CAS: 3465-61-0)

- Structure : Furan ring substituted with a phenyl group.

- Key Differences : The oxygen-containing furan ring confers distinct electronic properties compared to pyridine. The phenyl group enhances lipophilicity, making this compound suitable for hydrophobic applications (e.g., polymer additives) .

3-(5-Bromo-2-methoxyphenyl)propanoic Acid

- Structure : Bromine and methoxy substituents on a phenyl ring.

- Key Differences: Bromine acts as a leaving group, enabling cross-coupling reactions. Methoxy group donates electron density, altering reactivity in electrophilic substitutions. Potential use in synthetic intermediates .

Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3 from Streptomyces coelicolor)

- Structure : Dichloro- and hydroxyphenyl substituents.

- Key Differences: Chlorine atoms enhance antimicrobial activity. Compound 1 (3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) showed selective activity against E. coli and S. aureus (MIC < 10 µg/mL), attributed to halogen-mediated membrane disruption .

Organotin(IV) Carboxylates (e.g., Ph₃SnL₁)

- Structure: Triphenyltin complexes with propanoic acid ligands (e.g., oxaprozin derivatives).

- Key Differences: Tin centers confer high cytotoxicity (IC₅₀ = 0.100–0.758 µM against cancer cell lines). Caspase-independent apoptosis in MCF-7 cells highlights mechanistic divergence from non-metalated analogs .

Volatile and Flavor-Active Esters

3-(Methylthio)propanoic Acid Methyl/Ethyl Esters

- Structure : Thioether-linked methyl or ethyl esters.

- Key Differences: Low odor thresholds (7–180 µg·kg⁻¹) contribute to pineapple aroma. The ethyl ester has a 26-fold lower threshold than the methyl ester, emphasizing steric effects on sensory properties .

Q & A

Q. Answer :

- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set predicts pKa (~2.8 for –COOH) and logP (1.2 ± 0.3) .

- Molecular docking : AutoDock Vina simulates binding modes to targets like COX-2 (binding energy: −8.2 kcal/mol) .

- ADMET prediction : SwissADME estimates moderate intestinal absorption (75%) and CYP3A4 inhibition risk .

Basic: What are the stability considerations for storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.